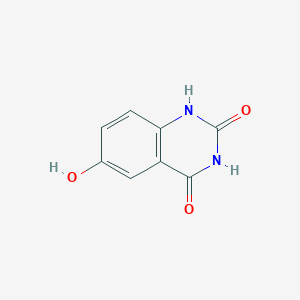

6-Hydroxyquinazoline-2,4(1H,3H)-dione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-hydroxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-4-1-2-6-5(3-4)7(12)10-8(13)9-6/h1-3,11H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTVHUMFMLEKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 6 Hydroxyquinazoline 2,4 1h,3h Dione and Its Analogs

Precursor-Based Synthetic Routes to the Quinazoline-2,4(1H,3H)-dione Core

The construction of the quinazoline-2,4(1H,3H)-dione core can be achieved through several precursor-based routes, each offering distinct advantages in terms of substrate scope, reaction efficiency, and experimental conditions. These methods primarily involve the formation of the heterocyclic ring system from appropriately substituted benzene (B151609) derivatives.

A prevalent and classical approach to the synthesis of quinazoline-2,4(1H,3H)-diones involves the cyclization of anthranilic acid and its derivatives. nih.gov This method typically involves a two-step process: the formation of an N-substituted intermediate, followed by an intramolecular cyclization to yield the desired heterocyclic ring.

One common strategy is the reaction of anthranilic acid with urea (B33335) at elevated temperatures. generis-publishing.com Another widely used method involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) in an aqueous medium to form corresponding urea derivatives. These intermediates then undergo cyclization in the presence of a base, such as sodium hydroxide, to afford the quinazoline-2,4(1H,3H)-dione. Subsequent acidification yields the final product in high purity and near-quantitative yields. jst.go.jp This one-pot synthesis is considered environmentally friendly as it is conducted in water, with the product being easily isolated by filtration. jst.go.jp

Furthermore, acylation of anthranilic acid with acyl chlorides, followed by ring closure with acetic anhydride (B1165640), represents another viable pathway to quinazolinone derivatives. nih.gov The versatility of anthranilic acid derivatives as starting materials allows for the introduction of various substituents onto the benzene ring of the quinazoline-2,4(1H,3H)-dione core.

A recently developed method involves the annulation of substituted anthranilic esters with N-pyridyl ureas. This process consists of the formation of N-aryl-N'-pyridyl ureas, which then undergo cyclocondensation to form the fused heterocyclic system with moderate to good yields. mdpi.com

| Starting Material | Reagent(s) | Key Steps | Product | Ref. |

| Anthranilic acid | Urea | Heating | Quinazoline-2,4(1H,3H)-dione | generis-publishing.com |

| Anthranilic acid derivatives | Potassium cyanate, NaOH, HCl | Coupling and cyclization | Quinazoline-2,4(1H,3H)-dione derivatives | jst.go.jp |

| Anthranilic acid | Acyl chloride, Acetic anhydride | Acylation and ring closure | Quinazolinone derivatives | nih.gov |

| Substituted anthranilic esters | N-pyridyl ureas | Formation of N-aryl-N'-pyridyl ureas and cyclocondensation | 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones | mdpi.com |

An increasingly important and greener synthetic route to quinazoline-2,4(1H,3H)-diones involves the utilization of carbon dioxide (CO2) as a C1 source in reactions with 2-aminobenzonitriles. This approach is advantageous due to the abundance, low cost, and non-toxic nature of CO2.

Remarkably, the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles can proceed efficiently in water without the need for any catalyst, affording excellent yields. rsc.org This catalyst-free method in an aqueous medium presents a simple and environmentally benign pathway for the production of these compounds. rsc.org

In other approaches, catalytic systems have been employed to facilitate this transformation. For instance, mesoporous smectites incorporating alkali hydroxides have been used as catalysts for the reaction of CO2 with 2-aminobenzonitrile (B23959). rsc.org The catalytic activity is influenced by the amount and type of alkali atoms incorporated into the smectite, with weak and/or moderate base sites suggested to be responsible for the reaction. rsc.org

Ionic liquids have also been utilized as efficient catalysts for this conversion. Specifically, a 1-methylhydantoin (B147300) anion-functionalized ionic liquid has been shown to effectively catalyze the reaction of 2-aminobenzonitrile with atmospheric-pressure CO2, resulting in a high yield of quinazoline-2,4(1H,3H)-dione under solvent- and metal-free conditions. acs.org The proposed mechanism involves the activation of both CO2 and the -NH2 group of 2-aminobenzonitrile by the ionic liquid. acs.org

| Starting Material | Reagent(s) | Catalyst/Solvent | Key Features | Product | Ref. |

| 2-Aminobenzonitriles | Carbon dioxide (CO2) | Water | Catalyst-free, green synthesis | Quinazoline-2,4(1H,3H)-diones | rsc.org |

| 2-Aminobenzonitrile | Carbon dioxide (CO2) | Mesoporous smectites with alkali hydroxide | Heterogeneous catalysis | Quinazoline-2,4(1H,3H)-dione | rsc.org |

| 2-Aminobenzonitrile | Carbon dioxide (CO2) | 1-Methylhydantoin anion-functionalized ionic liquid | Solvent- and metal-free, atmospheric pressure CO2 | Quinazoline-2,4(1H,3H)-dione | acs.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer a powerful and efficient strategy for the synthesis of complex molecules like quinazoline-2,4(1H,3H)-diones. beilstein-journals.org MCRs are characterized by their operational simplicity, atom economy, and the ability to rapidly generate diverse chemical libraries. beilstein-journals.orgresearchgate.net

While the direct synthesis of 6-hydroxyquinazoline-2,4(1H,3H)-dione via a specific MCR is not extensively detailed in the provided context, the general principles of MCRs are highly applicable to the construction of the quinazoline (B50416) core. For instance, one-pot condensations of anthranilic acid, orthoesters (or formic acid), and amines are straightforward procedures for preparing 4(3H)-quinazolinones. ijprajournal.com The Doebner reaction, a classical MCR for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, exemplifies the potential of such reactions in building heterocyclic systems. nih.gov

The versatility of MCRs, such as the Ugi and Passerini reactions, allows for the incorporation of various functional groups and building blocks, which can be further elaborated to yield the desired quinazoline-2,4(1H,3H)-dione scaffold. beilstein-journals.orgrug.nl The development of novel MCRs specifically tailored for the synthesis of this compound and its analogs remains an active area of research.

The synthesis of substituted quinazoline-2,4(1H,3H)-diones can be strategically achieved through the use of specific halogenated and protected intermediates. This approach allows for the late-stage introduction of various functional groups via cross-coupling reactions, providing access to a wide range of analogs.

A key example of this strategy is the synthesis of 3-(benzyloxy)-6-iodoquinazoline-2,4(1H,3H)-dione. nih.gov This intermediate is prepared through the ring closure of an appropriate precursor with carbonyldiimidazole (CDI). nih.gov The presence of the iodine atom at the 6-position serves as a handle for further functionalization, such as Sonogashira cross-coupling reactions to introduce alkyne moieties. The benzyloxy group at the 3-position acts as a protecting group for the hydroxyl functionality, which can be deprotected in a subsequent step. nih.gov

Similarly, bromo-substituted anthranilic acids can be converted into the corresponding 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione intermediates. These halogenated compounds can then undergo Suzuki coupling reactions with various arylboronic acids to introduce different aryl groups at specific positions on the quinazoline core. nih.gov The final debenzylation step then reveals the desired 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives. nih.gov This modular approach is highly valuable for structure-activity relationship (SAR) studies.

| Intermediate | Precursor(s) | Key Reactions | Subsequent Transformations | Final Product Class | Ref. |

| 3-(Benzyloxy)-6-iodoquinazoline-2,4(1H,3H)-dione | Iodo-substituted anthranilic acid derivative | Ring closure with CDI | Sonogashira cross-coupling, Debenzylation | 3-Hydroxy-6-substituted-quinazoline-2,4(1H,3H)-diones | nih.gov |

| Bromo-substituted 3-(benzyloxy)quinazoline-2,4(1H,3H)-diones | Bromoanthranilic acids | Ring closure | Suzuki coupling, Debenzylation | 3-Hydroxy-substituted-quinazoline-2,4(1H,3H)-diones | nih.gov |

Catalytic Systems in Quinazoline-2,4(1H,3H)-dione Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The synthesis of quinazoline-2,4(1H,3H)-diones has benefited significantly from the development of various catalytic systems.

Organic catalysts, or organocatalysts, have emerged as a powerful alternative to metal-based catalysts, often offering advantages in terms of lower toxicity, cost-effectiveness, and stability. In the context of quinazoline-2,4(1H,3H)-dione synthesis, 4-dimethylaminopyridine (B28879) (DMAP) has been effectively employed as an organocatalyst.

A notable application of DMAP is in the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) ((Boc)2O). nih.govacs.orgnih.gov In this metal-free catalytic approach, (Boc)2O serves as a key precursor for the construction of the 2-position carbonyl group of the quinazolinedione. nih.govacs.org DMAP, a well-known superacylation catalyst, facilitates the heterocyclization process, leading to the formation of the desired products in good to excellent yields. nih.govacs.org

The reaction mechanism is proposed to proceed through an unstable carbamic-carbonic anhydride intermediate. nih.govacs.org The use of a p-methoxybenzyl (PMB) group can further activate the heterocyclization, allowing the reaction to proceed smoothly at room temperature. nih.govacs.orgnih.gov This strategy is compatible with a wide range of substrates bearing different functional groups. nih.govacs.org

| Starting Materials | Catalyst | Key Reagent | Reaction Type | Key Features | Product | Ref. |

| 2-Aminobenzamides | 4-Dimethylaminopyridine (DMAP) | Di-tert-butyl dicarbonate ((Boc)2O) | One-pot heterocyclization | Metal-free, mild conditions | Quinazoline-2,4-diones | nih.govacs.orgnih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile platform for the synthesis of substituted quinazolinone scaffolds. The Sonogashira and Suzuki-Miyaura coupling reactions are particularly prominent in this regard, enabling the introduction of a wide range of substituents onto the quinazoline ring system. nih.gov

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgmdpi.com This reaction is instrumental in the synthesis of alkynyl-substituted quinazolinones, which are valuable precursors for more complex molecules. mdpi.com

Recent advancements have led to the development of copper-free Sonogashira coupling methods, which address some of the environmental and practical drawbacks associated with the traditional copper co-catalyst, such as the formation of undesirable alkyne homocoupling byproducts. snu.edu.in These improved protocols often exhibit high efficiency and functional group tolerance, making them suitable for the synthesis of diverse libraries of quinazolinone derivatives.

A notable application is the diversity-oriented synthesis of highly functionalized quinazolinones via a copper-free Sonogashira coupling of various aryl halides. snu.edu.in For instance, 6-halo-quinazolin-4(3H)-ones can be effectively coupled with a range of terminal alkynes to introduce diverse functionalities at the 6-position of the quinazoline core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is particularly valuable for the synthesis of aryl- and heteroaryl-substituted quinazolinones due to the commercial availability of a vast array of boronic acids and their derivatives. nih.gov

The Suzuki coupling has been successfully employed in the synthesis of 6-substituted quinazolin-4-one derivatives. For example, 6-bromo-quinazolin-4-one derivatives can be coupled with various aromatic boronic acids in the presence of a suitable palladium catalyst and base to yield the corresponding 6-aryl-quinazolin-4-ones. researchgate.netaxborotnoma.uz This strategy allows for the introduction of diverse aryl groups at the 6-position, which is often crucial for modulating the biological activity of these compounds.

The reaction conditions for Suzuki-Miyaura couplings can often be tailored to be mild and tolerant of various functional groups, making it a robust method for the late-stage functionalization of complex molecules. nih.gov

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as green and versatile alternatives to traditional organic solvents in chemical synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive media for a variety of chemical transformations, including the synthesis of quinazolinone derivatives.

Ionic liquids can act as both the solvent and the catalyst in the synthesis of quinazoline-2,4(1H,3H)-diones. For example, the reaction of 2-aminobenzonitriles with carbon dioxide to form quinazoline-2,4(1H,3H)-diones can be efficiently carried out in ionic liquids like 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) at atmospheric pressure. In this system, the ionic liquid serves a dual role, facilitating the reaction and allowing for easy product separation and catalyst recycling.

Brønsted acidic ionic liquids, such as 1-butane sulfonic acid-3-methylimidazolium tosylate ([BSMIM]OTs), have also been employed as efficient catalysts for the one-pot synthesis of 4(3H)-quinazolinones under solvent-free conditions. This approach offers several advantages, including clean reaction profiles, short reaction times, and the elimination of volatile and hazardous organic solvents.

The use of basic ionic liquids in aqueous media has also been explored as a green approach to quinazolinone synthesis. These ionic liquids can act as both a catalyst and a surfactant, enhancing the reaction rate and facilitating the reaction in an environmentally benign solvent.

| Ionic Liquid System | Reactants | Product | Key Advantages |

| [Bmim]Ac | 2-Aminobenzonitriles, CO2 | Quinazoline-2,4(1H,3H)-diones | Dual solvent-catalyst, atmospheric pressure, recyclable. |

| [BSMIM]OTs | Anthranilic acid derivatives, etc. | 4(3H)-Quinazolinones | Solvent-free, short reaction times, clean reaction. |

| Basic ILs in Water | 2-Aminobenzonitrile, Cyclohexanone | Quinazolinone derivatives | Green solvent, catalyst and surfactant properties, recyclable. |

Green Chemistry Principles in Synthetic Design and Optimization

The principles of green chemistry are increasingly being integrated into the design and optimization of synthetic routes for pharmacologically important molecules like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more sustainable and environmentally friendly chemical processes.

One of the key green chemistry approaches is the use of alternative and safer solvent systems. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. The synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide has been successfully demonstrated to proceed efficiently in water without the need for any catalyst. This method offers a simple and environmentally benign route to these important heterocyclic compounds.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions. The synthesis of 3-substituted-quinazolin-4(3H)-ones has been achieved using microwave irradiation in conjunction with deep eutectic solvents (DES), which are another class of green solvents.

The development of recyclable catalysts is a cornerstone of green chemistry. Novel nano-catalysts, such as magnetic modified graphene oxide supported with copper, have been designed for the synthesis of quinazoline derivatives. These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity, minimizing waste and catalyst cost.

Furthermore, one-pot, multi-component reactions are inherently greener as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources. The synthesis of quinazoline derivatives has been achieved through such one-pot procedures under green conditions.

| Green Chemistry Approach | Specific Methodology | Key Advantages |

| Alternative Solvents | Use of water as a solvent | Non-toxic, non-flammable, readily available, catalyst-free potential. |

| Deep Eutectic Solvents (DES) | Biodegradable, low cost, low toxicity. | |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, improved yields, potential for solvent-free reactions. |

| Recyclable Catalysts | Magnetic nano-catalysts | Easy separation and recyclability, reduced waste. |

| Process Intensification | One-pot, multi-component reactions | Fewer synthetic steps, reduced waste, time and resource efficient. |

By embracing these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, efficient, and environmentally responsible.

Structural Elucidation and Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Confirmation of Molecular Architecture

Spectroscopy is the cornerstone for the structural elucidation of novel and known chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry are synergistically employed to build a complete picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For quinazoline-2,4(1H,3H)-dione derivatives, ¹H and ¹³C NMR spectra offer precise insights into the substitution pattern and electronic environment of each atom.

¹H NMR: The proton NMR spectrum of the quinazoline-2,4(1H,3H)-dione scaffold typically shows characteristic signals for the aromatic protons and the N-H protons of the heterocyclic ring. In the case of the 6-hydroxy derivative, the aromatic region would display an AX or ABX spin system, depending on the solvent, for the three protons on the benzene (B151609) ring. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. The N1 and N3 protons also appear as distinct singlets, often in the downfield region (δ > 10 ppm), due to the deshielding effect of the adjacent carbonyl groups. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbonyl carbons (C2 and C4) of the quinazolinedione ring are typically observed at the most downfield chemical shifts (δ > 150 ppm). rsc.org The aromatic carbons, including the one bearing the hydroxyl group, resonate in the range of approximately δ 110-150 ppm. The specific chemical shift of C6 would be significantly influenced by the attached hydroxyl group. Spectroscopic data for closely related 6-substituted quinazoline-2,4(1H,3H)-diones, such as the 6-methyl and 6-bromo analogs, provide a basis for predicting the spectral features of the 6-hydroxy compound. rsc.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 6-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives Data extrapolated from related compounds.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| N1-H | 11.0 - 11.5 (s) | - | Broad singlet, exchangeable with D₂O |

| N3-H | 11.0 - 11.5 (s) | - | Broad singlet, exchangeable with D₂O |

| C2 | - | ~150 | Carbonyl carbon |

| C4 | - | ~162 | Carbonyl carbon |

| C5-H | ~7.1 (d) | ~115 | Aromatic proton ortho to C4a |

| C6-OH | Variable (s) | - | Broad singlet, position is solvent-dependent |

| C6 | - | ~145-155 | Aromatic carbon bearing the -OH group |

| C7-H | ~7.5 (dd) | ~126 | Aromatic proton meta to the -OH group |

| C8-H | ~7.7 (d) | ~117 | Aromatic proton ortho to the -OH group |

| C4a | - | ~114 | Aromatic bridgehead carbon |

| C8a | - | ~140 | Aromatic bridgehead carbon |

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets. Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is based on analysis of similar structures like 6-methyl-, 6-bromo-, and 6-fluoroquinazoline-2,4(1H,3H)-dione. rsc.org

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 6-Hydroxyquinazoline-2,4(1H,3H)-dione is expected to show several characteristic absorption bands that confirm its key structural features. mdpi.com

The most prominent absorptions would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretching: One or two sharp to medium bands in the 3100-3300 cm⁻¹ region, characteristic of the N-H groups in the heterocyclic ring. researchgate.net

C=O Stretching: Two strong absorption bands, typically between 1650 and 1720 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the two carbonyl groups (C2=O and C4=O). rsc.orgmdpi.com

C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1450-1620 cm⁻¹ region. researchgate.net

C-O Stretching: A band in the 1200-1300 cm⁻¹ region indicating the stretching of the phenolic C-O bond.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Phenolic) | 3200 - 3600 | Strong, Broad |

| N-H (Amide) | 3100 - 3300 | Medium, Sharp |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=O (Amide) | 1650 - 1720 | Strong (two bands) |

| C=C (Aromatic) | 1450 - 1620 | Medium to Strong |

| C-O (Phenolic) | 1200 - 1300 | Medium |

Note: Data is based on established ranges for these functional groups and spectra of similar compounds. rsc.orgresearchgate.net

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) are commonly used. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound (C₈H₆N₂O₃), the expected exact mass is 178.0378 Da. HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 179.0451 or the deprotonated molecule [M-H]⁻ at m/z 177.0306. mdpi.com The fragmentation pattern observed in MS/MS experiments can further corroborate the structure, often involving characteristic losses of CO, NCO, or other small neutral molecules from the parent ion.

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The quinazoline (B50416) ring system is a chromophore that exhibits characteristic π-π* transitions. The presence of a hydroxyl group, an auxochrome, at the 6-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazoline-2,4(1H,3H)-dione. nih.gov Studies on related 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have utilized UV-Vis spectroscopy to investigate their electronic properties and interactions, demonstrating the utility of this technique for this class of compounds. mdpi.comnih.gov

Stereochemical Considerations and Tautomeric Equilibrium Analysis

For the parent molecule this compound, which is achiral, there are no stereochemical considerations such as enantiomerism or diastereomerism. However, the potential for tautomerism is a significant structural aspect.

Tautomers are constitutional isomers of organic compounds that readily interconvert. The primary tautomeric equilibrium in this molecule is the lactam-lactim tautomerism involving the amide functional groups of the pyrimidinedione ring. The compound can theoretically exist in the diketo form (as named), a mono-enol form, or a di-enol form. Overwhelming spectroscopic and crystallographic evidence for quinazoline-2,4(1H,3H)-dione and its derivatives indicates that the diketo (lactam) form is the overwhelmingly predominant and most stable tautomer in both the solid state and in most common solvents. nih.govresearchgate.net

A secondary tautomerism, the keto-enol equilibrium involving the 6-hydroxy group and the aromatic ring, is also theoretically possible but energetically unfavorable as it would disrupt the aromaticity of the benzene ring. Therefore, the compound is expected to exist almost exclusively as the 6-hydroxy-substituted diketo tautomer. The existence of the diketo form is supported by the characteristic C=O stretches in the IR spectrum and the chemical shifts of the carbonyl carbons in the ¹³C NMR spectrum. nih.govmdpi.com

Derivatization Strategies and Structure Activity Relationship Sar Studies of 6 Hydroxyquinazoline 2,4 1h,3h Dione Analogs

Positional Effects of Substituents on Biological Activity

The biological profile of 6-hydroxyquinazoline-2,4(1H,3H)-dione analogs is profoundly influenced by the nature and position of various substituents. Modifications at the nitrogen atoms (N1 and N3), the aromatic ring (C6, C7, and C8), and the attached side chains are key strategies for optimizing activity.

The nitrogen atoms at the N1 and N3 positions of the quinazolinedione ring are frequent targets for chemical modification. SAR studies have shown that substitutions at these positions can significantly alter the pharmacological profiles of the resulting compounds.

For instance, in the development of Na+/H+ exchanger isoform 1 (NHE-1) inhibitors, functionalization of N1-alkyl quinazoline-2,4(1H,3H)-diones with side chains like N-acylguanidine or 3-acyl(5-amino-1,2,4-triazole) has led to compounds with nanomolar activity. nih.gov Further studies on N1,N3-bis-substituted derivatives bearing two guanidine (B92328) moieties also demonstrated potent NHE-1 inhibition. mdpi.com This suggests that for the 6-hydroxy scaffold, introducing specific alkyl and guanidine-containing moieties at N1 and N3 could be a viable strategy for developing novel NHE-1 inhibitors.

In the context of anti-HCV agents based on the related 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold, introducing substituents at the N1 position was found to enhance antiviral activity. nih.gov For example, the introduction of phenylpropyl and substituted phenethyl groups at N1 increased the HCV inhibitory rate compared to the unsubstituted parent compound. nih.gov This indicates that bulky or aromatic substituents at the N1 position of this compound might be favorable for certain biological targets.

A study on antibacterial agents also highlighted the importance of N1 and N3 modifications. Synthetic modifications at both the 1- and 3-positions of the quinazoline-2,4(1H,3H)-dione scaffold were investigated to enhance antibacterial activity, drawing from SAR of related quinoline (B57606) derivatives. nih.gov

| Position | Substituent Type | Observed Biological Activity | Reference Compound Class |

|---|---|---|---|

| N1 | Alkyl groups with N-acylguanidine or 3-acyl(5-amino-1,2,4-triazole) side chains | Potent NHE-1 inhibition | Quinazoline-2,4(1H,3H)-dione |

| N1 | Phenylpropyl, substituted phenethyl groups | Increased anti-HCV activity | 3-Hydroxyquinazoline-2,4(1H,3H)-dione |

| N1 and N3 | Bis-substitution with guanidine moieties | Potent NHE-1 inhibition | Quinazoline-2,4(1H,3H)-dione |

| N3 | Cyclohexyl or propyl groups | Alpha-amylase and alpha-glucosidase inhibition (antidiabetic) | Quinazoline-2,4-dione |

Modifications on the benzene (B151609) ring of the quinazolinedione nucleus, particularly at positions C6, C7, and C8, are critical for tuning bioactivity and selectivity. The inherent hydroxyl group at the C6 position already provides a key interaction point, and further substitutions on the ring can refine the molecule's properties.

SAR studies on 4(3H)-quinazolinones have revealed that positions 2, 6, and 8 are particularly significant for influencing various pharmacological activities. nih.gov For the 6-hydroxy scaffold, this highlights the importance of its defining feature and suggests that modifications at C8 could be a promising avenue for derivatization.

In the development of anti-HCV agents from 3-hydroxyquinazoline-2,4(1H,3H)-diones, the impact of substitutions on the aromatic ring was explored. It was found that introducing aryl or benzyl (B1604629) groups at C6 or C7 was beneficial for improving HCV inhibitory activity. nih.govmdpi.com This enhancement was partly attributed to potential cation–π interactions between the substituent and amino acid residues in the target protein's active site. mdpi.com This suggests that adding aryl groups at C7 or C8 of the this compound scaffold could similarly enhance binding affinity to certain biological targets.

Another study focused on developing potent and selective inhibitors of tumor-associated carbonic anhydrases IX and XII using the 3-hydroxyquinazoline-2,4-dione scaffold. nih.gov Derivatives bearing various substituents like chloro, nitro, amino, and trifluoromethyl groups on the fused benzo ring showed nanomolar inhibitory activity, demonstrating that electronic modifications to the aromatic ring can drastically impact potency and selectivity. nih.gov

| Position | Substituent Type | Observed Biological Activity / Finding | Reference Scaffold |

|---|---|---|---|

| C6, C8 | General substitution | Identified as significant for various pharmacological activities | 4(3H)-Quinazolinone |

| C6, C7 | Aryl or benzyl groups | Beneficial for anti-HCV activity | 3-Hydroxyquinazoline-2,4(1H,3H)-dione |

| C7 | Benzyl group | Higher HCV inhibitory rate than unsubstituted compound | 3-Hydroxyquinazoline-2,4(1H,3H)-dione |

| Fused Benzo Ring | Cl, NO₂, NH₂, CF₃ | Potent and selective inhibition of carbonic anhydrases IX and XII | 3-Hydroxyquinazoline-2,4(1H,3H)-dione |

The linker and side chains that connect the core this compound scaffold to other functional groups play a pivotal role in determining the molecule's interaction with its biological target. The length, flexibility, and chemical nature of these linkers can dictate the orientation and binding affinity of the entire molecule.

Research into NHE-1 inhibitors demonstrated that functionalizing the quinazolinedione core with N-acylguanidine or 3-acyl(5-amino-1,2,4-triazole) side chains was a successful strategy. nih.gov The nature of the acyl linker and the terminal basic group are critical for activity. In a related series, substituting the flexible guanidine residue with a more conformationally rigid 5-amino-1,2,4-triazole "mimic" proved to be favorable for NHE-1 inhibition, highlighting the importance of side chain rigidity. mdpi.com

The design of dual c-Met/VEGFR-2 inhibitors also underscores the importance of the linker, referred to as the "bridge," which connects the quinazolinedione core to a hydrophobic tail. nih.gov This linker can be a (hetero)aromatic or aliphatic chain, and its composition is crucial for correctly positioning the other pharmacophoric elements within the enzyme's active site. nih.gov These principles are directly applicable to the design of new kinase inhibitors based on the this compound scaffold.

Pharmacophore Identification and Rational Drug Design Principles

Pharmacophore modeling is a key component of rational drug design, allowing for the identification of essential structural features required for biological activity. For the quinazolinedione scaffold, several pharmacophore models have been developed for various targets.

In the design of dual c-Met/VEGFR-2 inhibitors, the quinazoline-2,4(1H,3H)-dione moiety itself acts as a crucial hydrogen bond (HB) domain. nih.gov Its two carbonyl oxygens can act as hydrogen bond acceptors (HBA), while the amidic NH can function as a hydrogen bond donor (HBD). This allows the scaffold to form critical hydrogen bonds with key amino acid residues like Asp1046 and Glu885 in the VEGFR-2 active site. nih.gov

For NHE-1 inhibitors, neural network modeling was used to elucidate the pharmacophoric features of active compounds, providing a rational basis for further optimization efforts. nih.gov Similarly, molecular docking and dynamics simulations have been used to understand the binding of novel 4-hydroxyquinazoline (B93491) derivatives to PARP, revealing that a hydrogen bond with ASP766 may be key to overcoming drug resistance. mdpi.com These computational approaches can guide the rational design of novel this compound derivatives by predicting favorable interactions and optimizing the placement of key functional groups.

Application of the 'Privileged Scaffold' Concept in the Design of Novel Analogs

The quinazoline (B50416) and quinazolinone frameworks are widely regarded as "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.netrsc.org This concept describes molecular cores that are capable of binding to multiple, diverse biological targets, making them valuable starting points for drug discovery. rsc.orgnih.gov The 2,3-dihydroquinazolin-4(1H)-one, a related structure, is a core component in various biologically active compounds and has been used as a synthon for preparing diverse quinazolinone derivatives. rsc.org

The versatility of the quinazolinone scaffold is evident from the wide array of biological activities its derivatives possess, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govbohrium.com This inherent biological relevance makes the this compound an attractive starting point for developing new therapeutic agents. By applying a "privileged scaffold refining approach," researchers can leverage the known biological potential of the core structure while introducing novel side chains and substituents to target specific enzymes or receptors. nih.gov This strategy has been successfully used to discover novel antiviral agents from 3-hydroxy-quinazoline-2,4(1H,3H)-diones, a class of compounds for which no antiviral activity had been previously reported. nih.gov

Mechanistic Investigations of Biological Activities in Research Models

Antiviral Activities and Elucidation of Molecular Mechanisms

Derivatives of the 6-Hydroxyquinazoline-2,4(1H,3H)-dione core structure have been identified as potent antiviral agents. Research has focused on their ability to inhibit key viral enzymes and their efficacy against specific DNA viruses.

The antiviral action of these compounds is often attributed to their ability to function as metal ion chelators, targeting the active sites of viral metalloenzymes. nih.govnih.gov

Hepatitis C Virus (HCV) NS5B Polymerase: A series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as inhibitors of the HCV non-structural protein 5B (NS5B) polymerase, an essential enzyme for viral RNA replication. nih.govnih.gov These compounds are believed to exert their inhibitory effect by chelating the two Mg²⁺ ions present in the catalytic center of the NS5B enzyme. nih.gov This action disrupts the enzyme's function, thereby halting viral replication. nih.gov

In cellular-level assays using an HCV 1b replicon model, several derivatives demonstrated potent anti-HCV activity, with 50% effective concentration (EC₅₀) values significantly lower than the reference drug, ribavirin. nih.govnih.gov For instance, compound 21t was identified as one of the most potent metal ion chelators at the cellular level, with an EC₅₀ of 2.0 μM and a therapeutic index (TI) greater than 25. nih.gov Thermal shift assays confirmed the interaction between these quinazolinedione derivatives and the NS5B protein, further supporting this proposed mechanism of action. nih.gov

| Compound Derivative | Anti-HCV Activity (EC₅₀ in µM) | Reference Drug (Ribavirin) EC₅₀ (µM) |

| 10n | 6.4 | 20.0 |

| 10p | <10 | 20.0 |

| 21h | <10 | 20.0 |

| 21k | <10 | 20.0 |

| 21t | 2.0 | 20.0 |

Data sourced from studies on 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives. nih.gov

HIV RNase H and Integrase: While direct studies on this compound are limited, the broader class of hydroxyquinazolinediones and structurally similar scaffolds like 2-hydroxyisoquinoline-1,3-diones are recognized as inhibitors of HIV enzymes. nih.gov These scaffolds target the dinuclear metal centers of enzymes such as HIV Ribonuclease H (RNase H) and Integrase (IN), which are critical for viral replication. nih.gov The mechanism is thought to be similar to that observed with HCV NS5B, involving the chelation of divalent metal ions in the enzyme active sites, which is a common feature of these viral enzymes. nih.gov

In a significant discovery, a series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones were identified as the first in their class to exhibit potent and specific activity against certain DNA viruses. nih.govnih.gov The compounds were evaluated in vitro against a panel of DNA viruses, with notable efficacy against vaccinia virus and adenovirus type 2. nih.govnih.gov

Compound 24b11 showed the most potent activity against the vaccinia virus, with an EC₅₀ value of 1.7 μM. nih.govnih.gov This was approximately 15 times more potent than the reference drug Cidofovir (EC₅₀ = 25 μM). nih.govnih.gov Against adenovirus-2, compound 24b13 was the most effective, displaying an EC₅₀ value of 6.2 μM, which was lower than all reference drugs used in the study. nih.govnih.gov These findings highlight the potential of this chemical scaffold for developing novel therapies against poxviruses and adenoviruses. nih.gov

| Compound Derivative | Target DNA Virus | Antiviral Activity (EC₅₀ in µM) | Reference Drug (Cidofovir) EC₅₀ (µM) |

| 24b11 | Vaccinia Virus | 1.7 | 25 |

| 24b13 | Adenovirus-2 | 6.2 | >25 |

Data sourced from studies on 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives. nih.govnih.gov

Antibacterial Activities and Underlying Mechanisms of Action

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents, with a mechanism of action that mirrors clinically successful antibiotics. nih.govdoaj.org

A primary mechanism for the antibacterial effect of quinazoline-2,4(1H,3H)-dione derivatives is the inhibition of bacterial DNA gyrase. nih.govrsc.orgsemanticscholar.orgmdpi.com This enzyme, a type II topoisomerase, is essential for bacterial DNA replication and transcription as it introduces negative supercoils into the DNA. rsc.org By targeting the GyrB subunit of this enzyme, the compounds prevent its ATP-dependent activity, leading to a disruption of DNA synthesis and ultimately bacterial cell death. semanticscholar.orgnih.gov Several studies have reported potent inhibitory activity, with some quinazolinone derivatives showing 50% inhibitory concentration (IC₅₀) values in the sub-micromolar range against Staphylococcus aureus DNA gyrase. rsc.orgnih.gov

| Compound Class | Target Enzyme | Antibacterial Activity (IC₅₀ in µM) |

| Quinazolinone Derivative I | S. aureus DNA gyrase | 0.25 |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide f14 | S. aureus GyrB | 0.28 |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide f4 | S. aureus GyrB | 0.31 |

| Quinazolin-4(3H)-one derivatives (4a, 5a, 5c, 5d ) | E. coli DNA gyrase | 3.19 - 4.17 |

Data sourced from various studies on quinazolinone derivatives. rsc.orgsemanticscholar.orgnih.gov

In addition to DNA gyrase, quinazoline-2,4(1H,3H)-dione derivatives also act as inhibitors of DNA topoisomerase IV. nih.govdoaj.orguiowa.edu This enzyme is crucial for decatenating newly replicated circular chromosomes, allowing for their proper segregation into daughter cells. uiowa.edu The inhibitory action is described as "fluoroquinolone-like," suggesting that the compounds stabilize the complex between topoisomerase IV and DNA, which results in double-strand breaks in the bacterial chromosome and triggers cell death. nih.gov This dual targeting of both DNA gyrase and topoisomerase IV is a hallmark of many broad-spectrum quinolone antibiotics and contributes to the potent antibacterial activity of the quinazolinedione scaffold. nih.govdoaj.org

In vitro studies have confirmed that various derivatives of quinazoline-2,4(1H,3H)-dione exhibit a broad spectrum of antibacterial activity, affecting both Gram-positive and Gram-negative bacteria. nih.govnih.govacs.org The efficacy of these compounds is typically quantified by their minimum inhibitory concentration (MIC), the lowest concentration that prevents visible bacterial growth.

Research has demonstrated activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), E. coli, Streptococcus pneumoniae, and Vibrio cholerae. nih.govacs.orgnih.goveco-vector.com For example, certain derivatives have shown potent activity against a panel of Gram-positive organisms, with MIC values as low as ≤0.5 μg/mL for all tested S. aureus strains, including vancomycin- and linezolid-resistant variants. acs.org Other studies have reported MIC values ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative strains. semanticscholar.org This broad-spectrum profile makes the quinazoline-2,4(1H,3H)-dione scaffold a promising basis for the development of new antibiotics to combat drug-resistant infections. nih.govresearchgate.net

| Compound Derivative(s) | Bacterial Strain | Activity (MIC in µg/mL) |

| Compound 27 (a 4(3H)-quinazolinone) | S. aureus (including MRSA) | ≤0.5 |

| Compound 2b, 2c | S. aureus, S. haemolyticus | 10 |

| Compound 5a | B. subtilis, S. aureus, S. typhimurium, E. coli | 1-16 |

| Compound 13 | E. coli | 65* |

*Note: Value for Compound 13 is reported in mg/mL. Data sourced from various studies on quinazolinone derivatives. nih.govsemanticscholar.orgnih.govacs.org

Anticancer Activities and Molecular Target Engagement in Cellular Models

The anticancer properties of quinazoline-2,4(1H,3H)-dione derivatives have been a significant area of research, with studies focusing on their mechanisms of action in various cancer cell lines. These investigations have revealed that the core structure of quinazoline-2,4(1H,3H)-dione is a versatile scaffold for the development of targeted anticancer agents.

The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that regulate proliferation, survival, and metastasis. nih.gov While direct and specific inhibition of Akt by this compound has not been extensively detailed in the available research, numerous derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated significant inhibitory activity against various kinases, including those in the PI3K/Akt/mTOR signaling pathway. nih.govmdpi.com

For instance, certain 7-bromoquinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit the phosphorylation of Akt, mTOR, and S6K. nih.gov This suggests that the quinazoline-2,4(1H,3H)-dione core can be modified to target key components of the Akt pathway. The hyperactivation of Akt is a common feature in many cancers, contributing to abnormal cell growth and suppression of apoptosis. nih.gov Therefore, the development of quinazoline-dione-based compounds as Akt inhibitors remains an area of active investigation.

Furthermore, other derivatives have been designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are also critical in cancer progression. nih.gov These findings underscore the potential of the quinazoline-2,4(1H,3H)-dione scaffold to be adapted for potent and selective kinase inhibition. The effect of a hydroxyl group at the 6-position on the inhibitory profile against Akt and other kinases requires further specific investigation to be fully understood.

Currently, there is limited direct evidence to suggest that this compound exerts its cytotoxic effects primarily through DNA intercalation. While some quinazoline (B50416) derivatives have been studied for their interaction with DNA, this is not a universally attributed mechanism for this class of compounds. For example, studies on certain pyrimidine (B1678525) derivatives, which share a similar heterocyclic core, have explored DNA binding and intercalation as a possible anticancer mechanism. mdpi.com However, research specifically focused on this compound and its potential to intercalate with DNA is not prominently featured in the available scientific literature. The cytotoxic activity of many quinazoline-2,4(1H,3H)-dione derivatives is more commonly associated with the inhibition of specific enzymes, such as kinases or polymerases, rather than direct interaction with DNA. nih.govnih.gov

The selective cytotoxic effect of quinazoline-2,4(1H,3H)-dione and its derivatives against various human cancer cell lines has been well-documented. These compounds have shown promising activity against breast (MCF-7), liver (HepG-2, HUH-7), and colon (HCT-116) cancer cells.

One study demonstrated that Quinazoline-2,4(1H,3H)-dione exhibits a cytotoxic effect on HepG2 cells with an IC50 value of 26.07 µM, while being significantly less toxic to normal WRL-68 cells (IC50 of 326.5 µM). This indicates a degree of selectivity for cancer cells. The mechanism in HepG2 cells was found to involve the induction of ROS-mediated mitochondrial damage and the upregulation of pro-apoptotic and necroptotic markers.

In another study, novel quinazoline derivatives showed a remarkable antiproliferative effect against the MCF-7 breast cancer cell line, with IC50 values of 6.246 x 10⁻⁶ mol/L and 5.910 x 10⁻⁶ mol/L for two different compounds after 72 hours of treatment. nih.gov These compounds were found to induce apoptosis through the perturbation of mitochondrial membrane potential and an increase in reactive oxygen species (ROS) formation. nih.gov

Furthermore, derivatives of 3-substituted quinazoline-2,4(1H,3H)-dione have been evaluated for their anticancer activity against the HCT-116 colon cancer cell line, with some compounds exhibiting IC50 values of less than 1 µM. nih.gov Notably, selected compounds showed significantly less toxicity to the normal WI38 cell line compared to the HCT-116 cancer cells, highlighting their potential for selective cancer therapy. nih.gov The anti-HCV activities of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been evaluated in a replicon model from the Huh-7.5.1 cell line, which is derived from HUH-7 cells. nih.gov

The following table summarizes the cytotoxic activities of various quinazoline-2,4(1H,3H)-dione derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione | HepG-2 | 26.07 µM | |

| Quinazoline Derivative 1 | MCF-7 | 6.246 µM | nih.gov |

| Quinazoline Derivative 2 | MCF-7 | 5.910 µM | nih.gov |

| 3-Substituted Quinazoline-2,4(1H,3H)-dione (Compound 4b) | HCT-116 | <1 µM | nih.gov |

The combination of targeted small molecule therapeutics with other anticancer modalities, such as oncolytic viruses, represents a promising strategy to enhance treatment efficacy and overcome drug resistance. nih.gov While specific studies on the synergistic effects of this compound with oncolytic viruses are not yet available, the known mechanisms of action of quinazoline derivatives suggest a strong potential for such combinations.

Oncolytic viruses selectively replicate in and kill cancer cells, while also stimulating an anti-tumor immune response. nih.gov Small molecule inhibitors, such as those based on the quinazoline-2,4(1H,3H)-dione scaffold that target signaling pathways like PI3K/Akt/mTOR, can modulate the tumor microenvironment and cellular pathways that may be exploited by oncolytic viruses. For example, inhibiting key survival pathways in cancer cells could make them more susceptible to virus-induced cell death.

General research in this area has shown that combining oncolytic viruses with various small molecules, including kinase inhibitors, can lead to synergistic antitumor activity. nih.gov This synergy can arise from complementary mechanisms, such as the small molecule weakening the cancer cell's defenses and the oncolytic virus delivering a direct cytotoxic payload. Given the demonstrated activity of quinazoline-2,4(1H,3H)-dione derivatives against various cancer cell lines, future research into their combination with oncolytic viruses is a logical and potentially fruitful area of investigation.

Other Investigational Biological Activities and Receptor Modulations

The quinazoline-2,4(1H,3H)-dione scaffold is a versatile platform for the development of inhibitors targeting a wide range of enzymes beyond kinases. This structural motif has been successfully utilized to design potent inhibitors for enzymes implicated in both cancer and infectious diseases.

For example, novel derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 and -2 (PARP-1/2). PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancer, particularly those with deficiencies in other DNA repair pathways.

In the realm of antibacterial agents, quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The development of new antibacterial agents is critical to combat the growing problem of antibiotic resistance, and the quinazoline-2,4(1H,3H)-dione scaffold offers a promising starting point for the discovery of novel compounds with this activity. nih.gov

The broad enzyme inhibitory potential of the quinazoline-2,4(1H,3H)-dione core highlights its importance as a privileged structure in medicinal chemistry, capable of being tailored to interact with the active sites of diverse enzymatic targets.

Metal Ion Chelation Properties and Their Biological Implications

The ability of a molecule to bind to metal ions, a process known as chelation, is a critical mechanism underlying many biological activities. The quinazoline scaffold, particularly when substituted with electron-donating groups like hydroxyl (-OH) and carbonyl (=O) moieties, presents potential sites for coordinating with metal ions. orientjchem.org These interactions can significantly alter the bioavailability of essential metals, inhibit metalloenzymes, or generate reactive oxygen species, leading to profound biological effects.

Research into quinazoline derivatives has highlighted their capacity to form stable complexes with various transition metal ions, including cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺). orientjchem.org The formation of these metal-ligand complexes is often associated with an enhancement of the compound's pharmacological activities. orientjchem.org

While direct studies on this compound are limited, research on the closely related isomer, 3-hydroxyquinazoline-2,4(1H,3H)-dione, provides significant insight into the potential chelation capabilities and their consequences. Derivatives of this molecule have been specifically designed as metal ion chelators for antiviral applications. nih.gov

One of the key biological implications of this chelation is the inhibition of viral enzymes that depend on metal cofactors. For instance, the hepatitis C virus (HCV) relies on a polymerase enzyme called non-structural protein 5B (NS5B), which has a catalytic center containing magnesium ions (Mg²⁺). nih.gov Studies have demonstrated that 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives can bind to the Mg²⁺ ions within the NS5B catalytic center. nih.gov This chelation activity is believed to be a primary mechanism for their anti-HCV effect, as confirmed by ultraviolet-visible (UV-Vis) spectrophotometry and thermal shift assays. nih.gov

Furthermore, the interaction of quinoline-based chelators with transition metals such as iron (Fe³⁺) and copper (Cu²⁺) can lead to significant redox activity. mdpi.com The formation of chelate complexes with these metals can increase the production of free radicals and reactive oxygen species (ROS). mdpi.com This phenomenon is particularly relevant in the context of anticancer therapies, where elevated ROS levels can induce oxidative stress and subsequent cell death in cancerous cells. mdpi.com The chelation center in these interactions often involves a nitrogen atom from the quinoline (B57606) ring and an adjacent oxygen atom. mdpi.com

The following table summarizes research findings on the metal chelation properties of quinazolinedione derivatives and their observed biological effects in various research models.

| Compound Class | Metal Ion(s) | Research Model / Technique | Observed Biological Implication |

|---|---|---|---|

| 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives | Mg²⁺ | HCV replicon model, Thermal shift assay, UV-Vis spectrophotometry | Inhibition of HCV NS5B polymerase, demonstrating anti-HCV activity. nih.gov |

| Quinazoline derivatives | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Synthesis and characterization (FTIR, ¹H NMR, UV-Vis, TGA, mass spectrometry) | Formation of stable metal-ligand complexes; enhancement of antimicrobial activities. orientjchem.org |

| Quinone-quinoline chelators | Fe³⁺, Cu²⁺ | Chemically induced dynamic nuclear polarization (CIDNP), NMR, Electron paramagnetic resonance (EPR) | Increased production of free radicals and reactive oxygen species (ROS), suggesting potential for anticancer therapy. mdpi.com |

Computational and Theoretical Chemistry Studies of 6 Hydroxyquinazoline 2,4 1h,3h Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of a molecule.

The fundamental structure of the quinazoline-2,4(1H,3H)-dione core is largely planar. X-ray crystallography studies on the parent compound and its derivatives confirm this planarity. In the solid state, these molecules typically form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds between the amine and carbonyl groups. nih.govresearchgate.netresearchgate.net These dimers can be further linked by additional hydrogen bonds, creating extensive two-dimensional networks. nih.govresearchgate.net Weak intermolecular π–π stacking interactions are also observed, with centroid–centroid separations of approximately 3.5 to 3.9 Å, which help to stabilize the crystal packing. nih.govresearchgate.net

For 6-Hydroxyquinazoline-2,4(1H,3H)-dione, the addition of a hydroxyl group at the C6 position is not expected to significantly disrupt the planarity of the core bicyclic ring system. The orientation of the hydroxyl group's hydrogen atom would be a key conformational variable, likely determined by its participation in intra- or intermolecular hydrogen bonding.

| Parameter | Value nih.gov |

|---|---|

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight (Mr) | 162.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.891 (2) |

| b (Å) | 5.2810 (11) |

| c (Å) | 12.701 (3) |

| β (°) | 99.61 (3) |

| Volume (ų) | 720.2 (3) |

The electronic properties of a molecule are key to its reactivity and interactions. These are often analyzed through Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and global reactivity indices.

HOMO-LUMO Energy Gaps : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy gap (ΔE) between them indicates the molecule's kinetic stability and polarizability. nih.govnih.gov A smaller energy gap suggests higher chemical reactivity and a greater ability to engage in charge transfer interactions. nih.govnih.gov For various heterocyclic compounds, HOMO-LUMO energy gaps calculated by DFT methods typically fall in the range of 3.6 to 4.6 eV. nih.govresearchgate.net The introduction of an electron-donating hydroxyl group at the C6 position would be expected to raise the HOMO energy level, likely resulting in a smaller HOMO-LUMO gap for this compound compared to the unsubstituted parent compound, thereby increasing its predicted chemical reactivity.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. For the quinazolinedione scaffold, negative potential (red/yellow areas) is concentrated around the electronegative oxygen and nitrogen atoms of the carbonyl and amine groups, indicating sites for electrophilic attack. Positive potential (blue areas) is typically found around the hydrogen atoms, particularly the N-H protons, making them susceptible to nucleophilic attack.

Global Reactivity Indices : These parameters, derived from HOMO and LUMO energies, quantify aspects of reactivity. A high value for chemical softness and electrophilicity index suggests a molecule is more reactive and a strong electrophile, indicating a strong binding ability with biomolecules. nih.govirjweb.com

| Index | Significance |

|---|---|

| Chemical Hardness (η) | Measures resistance to change in electron distribution. A lower value indicates higher reactivity. irjweb.com |

| Chemical Softness (σ) | The reciprocal of hardness; a higher value indicates greater reactivity. nih.gov |

| Electronegativity (χ) | Measures the power of a molecule to attract electrons. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. irjweb.com |

Aromaticity is a key factor in the stability and reactivity of the quinazolinedione ring system. Nucleus Independent Chemical Shifts (NICS) are a common computational method to quantify the aromatic character of a ring. Negative NICS values indicate aromaticity, while positive values suggest anti-aromaticity. A computational study on the parent quinazoline-2,4(1H,3H)-dione assessed the aromaticity of both the benzene (B151609) and pyrimidine (B1678525) rings using NICS calculations, confirming the aromatic nature of the fused ring system. acs.org

Molecular Docking and Dynamics Simulations

These in silico techniques are instrumental in drug discovery, predicting how a ligand like this compound might interact with a biological target.

Molecular docking studies have been widely performed on various quinazolinedione derivatives to predict their binding modes and affinities with numerous protein targets. These studies consistently show that the quinazolinedione scaffold is a versatile pharmacophore capable of forming key interactions within protein active sites.

Common interactions include:

Hydrogen Bonds : The N-H and C=O groups of the dione ring are prime sites for forming hydrogen bonds with amino acid residues like Asp, Glu, and Gly. researchgate.netnih.gov

Hydrophobic Interactions : The benzene portion of the scaffold frequently engages in van der Waals, π-σ, and π-alkyl interactions with hydrophobic residues such as Ala, Leu, and Tyr. researchgate.net

Cation-π Interactions : The electron-rich aromatic ring can interact favorably with cationic residues. mdpi.com

Docking studies on various derivatives have identified potent inhibitory activity against several targets, highlighting the therapeutic potential of this chemical class. nih.govnih.gov

| Protein Target | PDB ID | Key Interacting Residues | Reference |

|---|---|---|---|

| c-Met Tyrosine Kinase | Not specified | Asp1222 | nih.gov |

| VEGFR-2 Tyrosine Kinase | Not specified | Asp1046, Glu885 | nih.gov |

| Dihydrofolate Reductase (DHFR) | 6DE4 | Not specified | |

| HCV NS5B Polymerase | Not specified | Involves chelation with Mg²⁺ ions | mdpi.comnih.gov |

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations model the dynamic behavior of the ligand-protein complex over time, offering deeper insights into the stability of the interaction. nih.govresearchgate.net MD simulations on quinazolinedione derivatives have been used to assess the stability of the docked poses. nih.govresearchgate.net Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored. Low and stable RMSD values (typically 1-2 Å) for the ligand-protein complex indicate that the binding pose is stable throughout the simulation. nih.gov

Furthermore, computational predictions of target engagement can be validated experimentally. For instance, thermal shift assays have been used to confirm that 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives bind to and stabilize their target protein, NS5B, thereby increasing its melting temperature. mdpi.comnih.gov This integration of computational modeling and experimental validation is crucial for confirming molecular recognition and guiding drug development. mdpi.com

Thermodynamic and Energetic Stability Analysis of the Compound and its Tautomers

Computational and theoretical chemistry studies provide crucial insights into the thermodynamic and energetic stability of this compound and its corresponding tautomers. These analyses, typically performed using methods like Density Functional Theory (DFT), help determine the most stable molecular structures in different environments, such as in the gas phase or in solution.

The tautomerism of quinazoline (B50416) derivatives is a key area of investigation, as the relative stability of different forms can influence the compound's chemical behavior and biological activity. For this compound, several tautomeric forms are possible, primarily involving the migration of protons between oxygen and nitrogen atoms, leading to keto-enol and diketo isomers.

Theoretical calculations are employed to optimize the geometry of each potential tautomer and calculate their relative energies. These calculations help identify the structures that correspond to local minima on the potential energy surface. Studies on related heterocyclic systems have consistently shown that the diketo tautomer is generally the most stable form in the gas phase. researchgate.net This preference is often attributed to favorable electronic arrangements and intramolecular interactions.

In a theoretical investigation of related compounds, the relative energies of various tautomeric forms were calculated. The findings indicated a clear order of stability, with the diketo form being the most energetically preferred. researchgate.net The 6-hydroxy form, specifically, was found to be significantly less stable. researchgate.net The general order of stability was determined to be Diketo > Keto-enol A ≈ Keto-enol C > 6-Hydroxy form D. researchgate.net

The relative energies calculated at different levels of theory for the tautomeric forms are presented below. The most stable tautomer is used as the reference point (0.00 kcal/mol).

| Tautomer | Relative Energy (kcal/mol) | Order of Stability |

|---|---|---|

| Diketo Form (B) | 0.00 | 1 |

| Keto-enol Form (A) | ~10-12 | 2 |

| Keto-enol Form (C) | ~10-12 | 2 |

| 6-Hydroxy Form (D) | >15 | 3 |

Note: The exact energy values can vary depending on the computational method and basis set used. The labels A, B, C, and D correspond to different tautomeric structures as defined in the source research. researchgate.net

The stability of tautomers can be influenced by the solvent environment. Computational models, such as the polarisable continuum model (PCM), are used to simulate solvent effects. researchgate.net Studies on similar molecules have revealed that polar solvents tend to stabilize the more polar keto tautomer over the corresponding enol forms. orientjchem.org This is often due to the favorable hydrogen bonding interactions between the keto isomer and the solvent molecules. orientjchem.org Therefore, while the diketo form is most stable in the gas phase, its predominance is expected to be maintained or even enhanced in polar solvents.

Advanced Research Methodologies and Future Research Directions

Development of Novel In Vitro Assays and Screening Platforms

The discovery of new biological activities for 6-hydroxyquinazoline-2,4(1H,3H)-dione derivatives is heavily reliant on the development and application of sophisticated in vitro assays and high-throughput screening (HTS) platforms. nih.gov These technologies enable the rapid evaluation of large compound libraries against a wide array of biological targets.

Quantitative high-throughput screening (qHTS) allows for the testing of thousands of compounds at various concentrations, providing detailed concentration-response curves to identify potent and selective inhibitors. nih.gov A common approach involves fluorescence-based assays that monitor the activity of a target enzyme in real-time. For instance, a fluorogenic coupled assay can be used to detect formaldehyde (B43269) released during histone demethylase reactions, where the oxidation of formaldehyde is linked to the reduction of NAD+ to the fluorescent NADH molecule. nih.gov

For antiviral research, cell culture-based HTS assays are pivotal. nih.gov Libraries of quinazolinedione derivatives have been evaluated against a broad panel of DNA and RNA viruses, including adenovirus, vaccinia virus, and Herpes simplex virus, to identify specific inhibitors. nih.gov In the context of anti-HCV research, HCV replicon models serve as effective and convenient platforms for testing compound efficacy at the cellular level. nih.govmdpi.com

To confirm direct interaction between a compound and its putative protein target, biophysical assays are employed. The thermal shift assay (TSA) is one such method used to validate target engagement. mdpi.com An increase in the melting temperature of a target protein in the presence of a compound indicates a stabilizing interaction and direct binding. mdpi.com

Table 1: Examples of In Vitro Assays for Quinazolinedione Derivatives

| Assay Type | Purpose | Example Application | Reference |

|---|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen compound libraries for antiviral activity. | Evaluating 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives against a panel of DNA and RNA viruses. | nih.gov |

| HCV Replicon Assay | Test anti-HCV activity in a cellular model. | Determining the EC50 values of metal-chelating 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives. | nih.govmdpi.com |

| Thermal Shift Assay (TSA) | Confirm direct binding of a compound to a target protein. | Validating the interaction between quinazolinedione derivatives and the HCV NS5B protein. | mdpi.com |

| Fluorescence-Based Enzyme Assay | Quantify enzyme inhibition in real-time. | Screening for inhibitors of histone demethylases by detecting formaldehyde production. | nih.gov |

Optimization of Synthetic Pathways for Scalability and Enhanced Structural Diversity in Research

The exploration of this compound's therapeutic potential necessitates the development of efficient, scalable, and versatile synthetic pathways. Researchers focus on optimizing these routes to generate a wide array of structurally diverse analogs for structure-activity relationship (SAR) studies.

One common strategy begins with substituted anthranilic acids. For example, bromoanthranilic acid can be converted into an oxazinedione intermediate, which then reacts with benzyloxyamine. Subsequent amidation and intramolecular cyclization yield the core quinazolinedione nucleus, which can be further modified. nih.gov A key intermediate, 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide), can also be synthesized from quinazoline-2,4(1H,3H)-dione and serves as a versatile building block for further derivatization. nih.gov

Modern synthetic methods are employed to enhance structural diversity. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction has been used to construct 1,2,3-triazole-containing 3-hydroxy-quinazoline-2,4(1H,3H)-diones. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, allow for the introduction of various substituents onto the quinazolinedione scaffold. nih.gov

For scalability, one-pot synthesis and microwave-assisted reactions are being explored. acs.org A DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides offers high efficiency and simple manipulation. acs.org Continuous flow manufacturing is another key strategy for achieving scalable synthesis of heterocyclic compounds. researchgate.net These optimized pathways are crucial for producing sufficient quantities of lead compounds for advanced preclinical testing and for systematically exploring the chemical space around the core scaffold. researchgate.netesmed.org

Strategies for Improving Cellular Accumulation in Experimental Models

The biological activity of any compound is contingent upon its ability to reach its intracellular target. Therefore, a key research focus is on optimizing the structure of this compound derivatives to enhance their cellular accumulation. Cellular uptake is largely governed by the physicochemical properties of a molecule, particularly its lipophilicity, which influences its ability to passively diffuse across the lipid bilayer of the cell membrane. nih.gov

While passive diffusion is a major route for small molecules, other cellular uptake mechanisms may also be involved, including various forms of endocytosis such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.com Although these are more commonly associated with larger entities like nanoparticles, the specific surface chemistry of a small molecule can influence its interaction with membrane proteins and lipids, potentially triggering active uptake processes. nih.gov For example, studies on quinazolinone-Schiff base derivatives have shown that complexation with copper not only enhances cytotoxicity but may also alter the mechanism of cellular death, potentially due to changes in cellular accumulation. mdpi.com Future research will likely focus on systematically modifying the this compound scaffold and correlating these changes with measured cellular uptake in various experimental models to establish clear structure-accumulation relationships.

Exploration of Emerging Biological Targets and Signaling Pathways

Research into this compound and its analogs has revealed a multitude of biological targets and signaling pathways, highlighting its potential across various disease areas.

Antiviral Targets: Derivatives of 3-hydroxy-quinazoline-2,4(1H,3H)-dione have been identified as potent and specific inhibitors of DNA viruses, including vaccinia virus and adenovirus-2. nih.gov In the realm of RNA viruses, these compounds have shown significant anti-HCV activity by acting as metal ion chelators that target the NS5B polymerase, an essential viral enzyme. nih.govmdpi.com

Anticancer Targets and Pathways: The quinazoline-2,4(1H,3H)-dione scaffold has been shown to modulate key signaling pathways implicated in cancer. One study demonstrated that the parent compound modulates STAT3 and FOXO3a signaling in hepatocellular carcinoma (HepG2) cells, leading to apoptotic and necroptotic cell death. researchgate.net Other derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), specifically PARP-1 and PARP-2, which are critical enzymes in DNA repair and a validated target in oncology. rsc.org Additionally, related quinazolinone structures have been designed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases, both of which are crucial drivers of tumor angiogenesis. nih.gov

Antibacterial Targets: The scaffold has also been explored for its antibacterial properties. Derivatives have been designed as fluoroquinolone-like inhibitors that target bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov

Table 2: Selected Biological Targets of Quinazoline-2,4(1H,3H)-dione Derivatives

| Target Class | Specific Target | Associated Disease | Finding | Reference |

|---|---|---|---|---|

| Viral Enzymes | Vaccinia Virus | Poxvirus Infection | Compound 24b11 showed potent inhibition with an EC50 of 1.7 µM. | nih.gov |

| Viral Enzymes | Adenovirus-2 | Adenovirus Infection | Compound 24b13 was identified as the most potent inhibitor with an EC50 of 6.2 µM. | nih.gov |

| Viral Enzymes | HCV NS5B Polymerase | Hepatitis C | Derivatives act as metal ion chelators, with compound 21t showing an EC50 of 2.0 µM. | nih.gov |

| Cancer Signaling | STAT3 / FOXO3a | Hepatocellular Carcinoma | The parent compound modulates these pathways to induce cell death. | researchgate.net |

| Cancer Enzymes | PARP-1 / PARP-2 | Cancer | Novel derivatives were designed as potent inhibitors of PARP-1/2. | rsc.org |

| Bacterial Enzymes | DNA Gyrase / Topoisomerase IV | Bacterial Infections | Derivatives designed as fluoroquinolone-like inhibitors. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction for Research Purposes

Artificial intelligence (AI), machine learning (ML), and other computational techniques are becoming indispensable tools for accelerating the discovery and optimization of novel therapeutic agents based on the this compound scaffold. researchgate.net These in silico methods enable researchers to predict biological activities, understand structure-activity relationships (SAR), and prioritize the synthesis of the most promising candidates. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used. nih.govmdpi.com These methods generate 3D contour maps that visualize how steric, electrostatic, and hydrophobic fields of a molecule correlate with its biological activity, providing crucial insights for designing more potent analogs. nih.govmdpi.com

Molecular Modeling and Simulation: Molecular docking is used to predict the binding orientation of quinazolinedione derivatives within the active site of a target protein. researchgate.netmdpi.com This technique was instrumental in demonstrating the stable interaction between quinazoline-2,4(1H,3H)-dione and the proteins STAT3 and FOXO3a. researchgate.net Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time, offering a more dynamic view of the molecular interactions. nih.gov

Virtual Screening and Property Prediction: Computational approaches like Density Functional Theory (DFT) are used to calculate fundamental molecular properties, such as frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP), which help in understanding molecular reactivity and interaction sites. sapub.org Furthermore, large chemical databases can be virtually screened using pharmacophore models derived from active compounds to identify novel molecules with a high probability of being active, thus enriching the hit rate of experimental screening campaigns. nih.govmdpi.com These computational strategies significantly reduce the time and resources required for lead discovery by focusing laboratory efforts on compounds with the highest predicted potential. researchgate.net